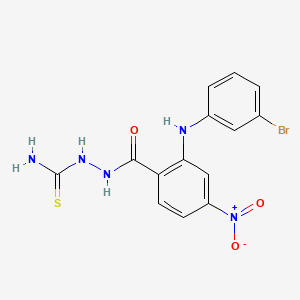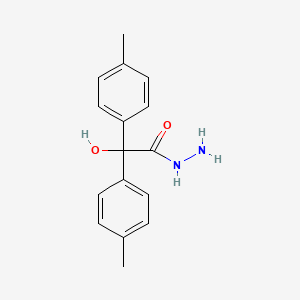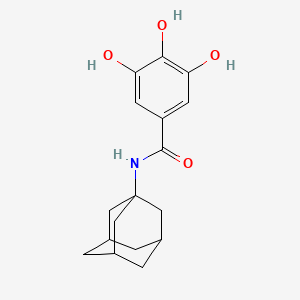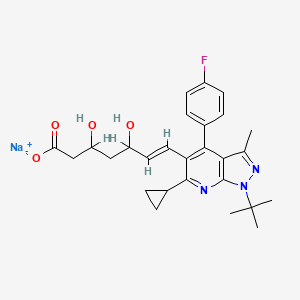![molecular formula C38H26Cl2N8O5 B12734285 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-34-2](/img/structure/B12734285.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex organic compound known for its unique structural properties This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
準備方法
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The azo groups are introduced via diazotization reactions, where aromatic amines are treated with nitrous acid, followed by coupling with suitable aromatic compounds. The final step involves the formation of the naphthalene carboxamide moiety through amidation reactions .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols and amines to form azo dyes.
科学的研究の応用
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and azo groups can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .
類似化合物との比較
Similar compounds include:
- **4,4’-[1,3,4-Oxadiazole-2,5-diyl]-bis[(2-methyl-4,1-phenylene)azo]bis[3-hydroxy]-N-phenyl-2-naphthalenecarboxamide]
- 3,3’-[1,2,4-Oxadiazole-5,5’-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
These compounds share structural similarities but differ in the substitution patterns on the aromatic rings and the nature of the heterocyclic core. The unique combination of oxadiazole and azo groups in 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
90427-34-2 |
|---|---|
分子式 |
C38H26Cl2N8O5 |
分子量 |
745.6 g/mol |
IUPAC名 |
4-[[3-chloro-4-[5-[2-chloro-4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H26Cl2N8O5/c1-41-35(51)27-15-19-7-3-5-9-23(19)31(33(27)49)45-43-21-11-13-25(29(39)17-21)37-47-48-38(53-37)26-14-12-22(18-30(26)40)44-46-32-24-10-6-4-8-20(24)16-28(34(32)50)36(52)42-2/h3-18,49-50H,1-2H3,(H,41,51)(H,42,52) |
InChIキー |
LMSKJDIKEUAKDX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)C4=NN=C(O4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


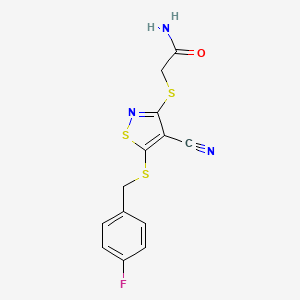





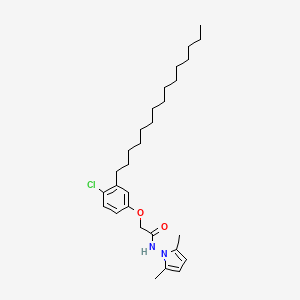
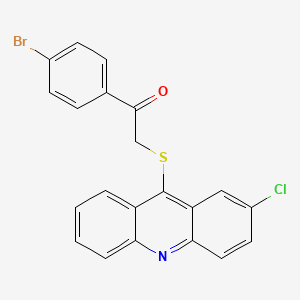
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
